Product packaging for (3-Methyl-4-nitrophenyl)(phenyl)methanone(Cat. No.:CAS No. 7596-12-5)

(3-Methyl-4-nitrophenyl)(phenyl)methanone

Cat. No.: B15083351
CAS No.: 7596-12-5
M. Wt: 241.24 g/mol
InChI Key: MTNUOHVOHSKCBX-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings. The versatility of this core structure allows for a wide range of substituents to be introduced onto the phenyl rings, leading to a vast library of derivatives with tailored properties. (3-Methyl-4-nitrophenyl)(phenyl)methanone is a prime example of such a derivative, where the substitution pattern is key to its potential applications. The interplay between the methyl and nitro groups affects the electron density distribution across the molecule, which in turn dictates its behavior in chemical reactions and its interaction with light.

The synthesis of substituted benzophenones is often achieved through established methods such as the Friedel-Crafts acylation, a robust reaction for forming carbon-carbon bonds to aromatic rings. researchgate.net In a general sense, this involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. For asymmetrically substituted benzophenones like the title compound, the regioselectivity of the synthesis is a critical consideration.

Significance of Substituted Benzophenones in Advanced Organic Synthesis and Materials Science

Substituted benzophenones are of considerable importance in both academic and industrial research. Their applications are diverse and span multiple fields:

Photoinitiators: One of the most prominent roles of benzophenone and its derivatives is as photoinitiators in photopolymerization processes. researchgate.netsemanticscholar.orgnih.gov Upon absorption of ultraviolet (UV) light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, generating free radicals that initiate polymerization. This property is fundamental to UV curing technologies used in coatings, inks, adhesives, and 3D printing. rsc.org The substitution pattern on the benzophenone core can be tuned to optimize the absorption characteristics and the efficiency of the photoinitiation process.

UV Stabilizers: Certain substituted benzophenones, particularly those with hydroxyl groups in the ortho position to the carbonyl, are effective UV absorbers. They can dissipate harmful UV radiation as heat through a reversible intramolecular hydrogen transfer mechanism, thereby protecting materials from photodegradation.

Synthetic Intermediates: The carbonyl group and the aromatic rings of benzophenones can be subjected to a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The table below summarizes some key applications of substituted benzophenones.

Application AreaRole of Substituted BenzophenoneExample of Application
Polymer Chemistry PhotoinitiatorUV curing of coatings and 3D printing resins
Materials Science UV Absorber/StabilizerProtection of plastics and other materials from sun damage
Organic Synthesis Versatile IntermediatePrecursor for the synthesis of complex organic molecules

Overview of Research Trajectories for the Chemical Compound and its Analogues

Research involving this compound and its analogues is often directed towards harnessing the unique properties imparted by the specific substitution pattern. The presence of the nitro group makes these compounds interesting candidates for studying photochemical reactions, as nitroaromatics are known to have rich and complex photochemistry.

Furthermore, the nitro group can be readily reduced to an amino group, opening up avenues for the synthesis of a new range of functionalized benzophenones. These amino derivatives can serve as monomers for the synthesis of novel polymers or as precursors for the preparation of dyes and other functional materials.

Investigations into analogues of this compound often explore the effects of varying the position and nature of the substituents on the photophysical and chemical properties. For instance, studying isomers with different arrangements of the methyl and nitro groups can provide insights into structure-property relationships, which is crucial for the rational design of new materials with specific functionalities. The general consensus in the field is that the electronic nature and steric bulk of the substituents play a significant role in determining the efficacy of benzophenone derivatives in their various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO3 B15083351 (3-Methyl-4-nitrophenyl)(phenyl)methanone CAS No. 7596-12-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7596-12-5

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

(3-methyl-4-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C14H11NO3/c1-10-9-12(7-8-13(10)15(17)18)14(16)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

MTNUOHVOHSKCBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 3 Methyl 4 Nitrophenyl Phenyl Methanone

Nucleophilic Substitution Reactions Involving Nitro Groups

The presence of a strongly electron-withdrawing nitro group typically activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). In the case of (3-Methyl-4-nitrophenyl)(phenyl)methanone, the nitro group is positioned para to the benzoyl substituent. While SNAr reactions on nitroarenes often involve the displacement of a leaving group other than the nitro group itself, under certain conditions, the nitro group can be displaced.

The feasibility of nucleophilic displacement of the nitro group in this specific molecule is influenced by both the activating effect of the benzoyl group and the electronic contribution of the meta-positioned methyl group. The benzoyl group, being electron-withdrawing, enhances the electrophilicity of the nitro-substituted ring, making it more susceptible to nucleophilic attack. The methyl group, being weakly electron-donating, has a more subtle electronic influence at the meta position.

For a nucleophilic substitution to occur at the carbon bearing the nitro group, the nucleophile must attack this position to form a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group and the carbonyl oxygen of the benzoyl group, which provides significant stabilization.

Reduction Reactions of Nitro and Carbonyl Functionalities

The presence of two reducible functional groups, the nitro group and the carbonyl group, allows for the possibility of selective or complete reduction of this compound. The choice of reducing agent and reaction conditions determines the final product.

Selective Reduction of the Nitro Group: The nitro group is generally more susceptible to reduction than the carbonyl group. A variety of reagents can be employed for the chemoselective reduction of the nitro group to an amino group, leaving the carbonyl functionality intact. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648), as well as the use of metals in acidic media, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl). The resulting product would be (4-Amino-3-methylphenyl)(phenyl)methanone.

Selective Reduction of the Carbonyl Group: The reduction of the carbonyl group to a secondary alcohol (a benzhydrol derivative) can be achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone in the presence of the nitro group, yielding (3-Methyl-4-nitrophenyl)(phenyl)methanol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl and the nitro group.

Complete Reduction: The simultaneous reduction of both the nitro and carbonyl groups can be accomplished using more powerful reducing agents or by employing conditions that facilitate the reduction of both functionalities. For instance, catalytic hydrogenation under more vigorous conditions (higher pressure and temperature) or the use of strong reducing agents like LiAlH₄ would lead to the formation of (4-Amino-3-methylphenyl)(phenyl)methanol.

The following table summarizes the expected products from the reduction of this compound under different conditions:

Reagent/ConditionsFunctional Group ReducedMajor Product
H₂, Pd/C or Sn/HClNitro(4-Amino-3-methylphenyl)(phenyl)methanone
NaBH₄Carbonyl(3-Methyl-4-nitrophenyl)(phenyl)methanol
LiAlH₄ or H₂ (high pressure/temp)Nitro and Carbonyl(4-Amino-3-methylphenyl)(phenyl)methanol

Photochemical Reaction Pathways

The photochemistry of benzophenones is a well-studied field, with reactions often proceeding through the excited triplet state of the carbonyl group. The specific photochemical behavior of this compound is influenced by its substitution pattern, which differs from the more commonly studied ortho-substituted benzophenones.

Photo-enolization and Intramolecular Hydrogen Atom Transfer Processes

A characteristic photochemical reaction of ortho-alkyl substituted benzophenones is photo-enolization, which proceeds via an intramolecular hydrogen atom transfer from the alkyl group to the excited carbonyl oxygen. However, in this compound, the methyl group is in the meta position, making a direct intramolecular hydrogen abstraction to form a stable six-membered transition state impossible.

Interestingly, studies on 3-methylbenzophenone (B1359932) have revealed an unusual acid-catalyzed proton exchange at the meta-methyl group upon photoexcitation, a phenomenon termed the "meta effect". nih.govacs.orgnih.gov This suggests that while a classical photo-enolization does not occur, the meta-methyl group can be involved in photochemical processes. nih.govacs.orgnih.gov It is plausible that this compound could exhibit similar reactivity, although the strong electron-withdrawing nature of the para-nitro group would likely influence the electronic properties of the excited state and potentially the efficiency of this meta-activation.

Radical Intermediates and Biradical Chemistry in Photoreactions

In the absence of an efficient intramolecular hydrogen abstraction pathway, intermolecular hydrogen abstraction from a suitable donor (like a solvent) by the excited triplet state of the benzophenone (B1666685) moiety is a probable photochemical reaction. This process would generate a ketyl radical and a radical derived from the hydrogen donor. mdpi.com The subsequent chemistry of these radical intermediates can lead to various products, including pinacol (B44631) coupling products.

The general mechanism for intermolecular hydrogen abstraction is as follows:

Photoexcitation: The benzophenone derivative absorbs a photon, promoting it to an excited singlet state (S₁), which then undergoes efficient intersystem crossing to the triplet state (T₁).

Hydrogen Abstraction: The triplet state, which has significant biradical character on the carbonyl group, abstracts a hydrogen atom from a donor molecule (R-H).

Radical Reactions: The resulting ketyl radical can then undergo dimerization or other radical reactions.

The presence of the nitro group may also open up other photochemical pathways, such as photoreduction of the nitro group or interactions between the excited carbonyl and the nitro functionality.

Electro-Carboxylation Mechanisms for Substituted Benzophenones

The electrochemical carboxylation of benzophenones offers a method to introduce a carboxylic acid group. Studies on substituted benzophenones have shown that this reaction typically occurs at the carbonyl carbon. researchgate.netacs.orgmdpi.com The mechanism is believed to involve the initial reduction of the benzophenone to a radical anion. This radical anion then reacts with carbon dioxide, followed by a second reduction and protonation to yield an α-hydroxycarboxylic acid. researchgate.netmdpi.com

Other Significant Transformation Pathways

Beyond the aforementioned reactions, the functional groups of this compound can participate in a range of other chemical transformations. For instance, the methyl group could be a site for radical halogenation under appropriate conditions. The aromatic rings can undergo electrophilic substitution, with the substitution pattern being directed by the existing substituents. The phenyl ring attached to the carbonyl group will be deactivated towards electrophilic attack, while the substituted ring's reactivity will be a balance of the activating effect of the methyl group and the deactivating effect of the nitro and benzoyl groups.

Oxidation Reactions and Spirocyclization

While specific oxidation reactions of this compound are not extensively documented in the literature, the presence of the methyl group ortho to the carbonyl function suggests potential pathways for oxidative cyclization. The initial step in such a transformation would likely involve the oxidation of the methyl group.

One plausible, albeit hypothetical, pathway involves a photochemically induced intramolecular hydrogen abstraction by the excited carbonyl group from the ortho-methyl group. This process, known as photoenolization, is a well-established reaction for ortho-alkylated benzophenones. The resulting enol intermediate can then undergo further reactions.

Subsequent oxidation of this enol or a related intermediate, potentially using a suitable oxidizing agent, could lead to the formation of a spirocyclic compound. For instance, a possible transformation could yield a spiro[benzofuran-cyclohexadienone] derivative, although the specific conditions and intermediates would require experimental verification.

The synthesis of spirocyclic benzopyrans has been achieved through methods like the Parham cyclization, which involves the reaction of an aryllithium species with a protected cyclohexanedione. nih.govrsc.org While this is a synthetic route to similar structures, it does not proceed via oxidation of a pre-existing benzophenone.

Table 1: Plausible Intermediates in Oxidative Spirocyclization

IntermediateStructureDescription
PhotoenolA transient species formed upon photochemical excitation, involving intramolecular hydrogen transfer from the methyl group to the carbonyl oxygen.
Oxidized IntermediateA species resulting from the oxidation of the photoenol, potentially a radical or a carbocation.
Spirocyclic PrecursorA cyclized intermediate that precedes the final spiro compound.

It is important to note that these proposed pathways are based on the known reactivity of related compounds and have not been experimentally confirmed for this compound itself.

Intramolecular Rearrangements

The structure of this compound is amenable to intramolecular rearrangements, particularly under photochemical conditions. The primary photochemical process for ortho-alkyl benzophenones is typically intramolecular hydrogen abstraction, leading to the formation of a biradical intermediate. youtube.com

This biradical can then undergo a variety of subsequent reactions, including cyclization to form a substituted benzocyclobutanol or disproportionation to regenerate the starting ketone. The specific pathway taken is often dependent on the reaction conditions, such as the solvent and the presence of other reagents.

In the case of this compound, the presence of the nitro group adds another layer of complexity. The nitro group is a strong electron-withdrawing group and can influence the electronic properties of the excited state, potentially affecting the efficiency and pathway of the photoenolization process.

Furthermore, rearrangements involving the nitro group itself are known to occur in substituted nitrophenols under acidic conditions, although the direct applicability of these to a benzophenone system is not established. hmdb.ca For instance, the rearrangement of substituted o-nitrophenols in strong acid can lead to the migration of the nitro group. chemicalbook.com

Table 2: Potential Intramolecular Rearrangement Products

Product TypeGeneral StructureFormation Pathway
Benzocyclobutanol derivativeFused ring systemIntramolecular cyclization of the biradical intermediate formed via photoenolization.
Isomeric BenzophenoneAltered substitution patternPotential rearrangement of the nitro group under specific (e.g., strongly acidic) conditions.

The study of intramolecular hydrogen abstraction by excited ketones is a well-established field, and the general principles can be applied to predict the likely behavior of this compound. taylorfrancis.comyoutube.com However, the specific influence of the combined methyl and nitro substituents on the reaction pathways remains a subject for further investigation.

Computational and Theoretical Studies of 3 Methyl 4 Nitrophenyl Phenyl Methanone

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are fundamental in elucidating the electronic and structural properties of molecules. These methods are widely applied to compounds structurally related to (3-Methyl-4-nitrophenyl)(phenyl)methanone to understand their behavior. nih.govresearchgate.net For instance, the B3LYP/6-31G(d,p) level of theory is a common method used for the equilibrium optimization and prediction of geometric parameters and reactivity properties of such molecules. nih.gov

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Electron Density)

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO-LUMO energy gap (ΔEg) is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Studies on related nitro-containing compounds show that the presence and position of substituents, such as the nitro (NO₂) group, have profound effects on the electronic properties. nih.gov The nitro group, being a strong electron-withdrawing group, typically lowers the LUMO energy, affecting the molecule's electron-accepting capability. nih.gov

Molecular Electrostatic Potential (MEP) analysis is another crucial tool that maps the charge distribution on the molecule's surface. nih.gov For nitro-aromatic compounds, MEP analysis often indicates that the negatively charged regions are concentrated around the electronegative oxygen atoms of the nitro group, making these sites susceptible to electrophilic attack. nih.gov

Table 1: Example Frontier Molecular Orbital Energies for a Series of Related Nitrophenyl-Containing Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔEg) (eV)
M1 -5.92 -2.50 3.42
M2 -5.91 -2.77 3.14
M3 -5.87 -2.85 3.02
M4 -5.86 -2.43 3.43
M5 -5.86 -2.42 3.37
M6 -6.06 -2.90 3.16

Note: Data is for a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives and serves as an illustrative example of typical values obtained through DFT calculations. nih.gov

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis and geometry optimization are performed to identify the most stable three-dimensional structure of a molecule. Using DFT methods, researchers can calculate the lowest energy conformation, which corresponds to the most probable structure of the molecule. researchgate.net The theoretical results for bond lengths and angles are often in good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net In a study on 4-(4-nitrophenyl)thiomorpholine, DFT calculations were used to augment the structural characterization provided by X-ray crystallography, confirming a low-energy chair conformation for the thiomorpholine (B91149) ring. researchgate.netmdpi.com Such analyses for this compound would predict the dihedral angles between the phenyl rings and the orientation of the methyl and nitro substituents.

Investigation of Excitation States and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). materialsciencejournal.org For aromatic compounds containing nitro groups, electronic transitions are often characterized as π → π* and can have significant charge-transfer (CT) character. researchgate.net This CT typically occurs from an electron-donating part of the molecule to the electron-accepting nitro group. researchgate.net TD-DFT calculations can determine the energies of these transitions and the corresponding absorption wavelengths. materialsciencejournal.org For related compounds, studies have shown that the solvent environment can influence these electronic transitions, causing shifts in the absorption maxima. materialsciencejournal.orgresearchgate.net

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions.

Molecular Docking Approaches for Derivative Design

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This technique is instrumental in drug discovery and the design of new derivatives with specific biological activities. ijper.org In studies involving compounds with methanone (B1245722) or nitrophenyl scaffolds, docking simulations are used to assess their binding affinity and interactions with the active sites of target proteins. nih.govresearchgate.net For example, derivatives of nitrophenyl-containing compounds have been docked against targets to evaluate their potential antioxidant and anti-inflammatory properties. nih.gov The results from these simulations, such as binding energy scores and hydrogen bond interactions, help guide the synthesis of new derivatives with improved potency. ijper.orgd-nb.info

Theoretical Studies of Reaction Mechanisms

Information regarding theoretical studies of the reaction mechanisms specifically for this compound is not available in the consulted search results. Such studies would typically involve computational modeling of transition states and reaction pathways to elucidate how the molecule is formed or how it reacts with other chemical species.

Energy Barriers and Transition State Analysis

Computational investigations, primarily employing Density Functional Theory (DFT), are crucial for elucidating the reaction pathways of this compound. These studies calculate the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. Key points on this surface are the transition states—the highest energy points on the reaction coordinate—the energy of which determines the activation energy barrier for the reaction.

The SNAr reaction at the nitrophenyl ring of this compound is a focal point of such computational analyses. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a high-energy intermediate known as a Meisenheimer complex. However, recent computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a concerted mechanism. researchgate.net

In a typical computational study of an SNAr reaction, the first step involves the nucleophilic attack on the carbon atom bearing the leaving group (in this case, the rest of the molecule if the 3-methyl-4-nitrophenoxide is the leaving group). This leads to the formation of a transition state, which then relaxes to the Meisenheimer intermediate. The subsequent step is the departure of the leaving group through a second transition state to yield the final product.

The geometry of the transition state is another critical piece of information derived from these calculations. For an SNAr reaction, the transition state for the nucleophilic attack involves the partial formation of the new bond with the nucleophile and a change in the hybridization of the attacked carbon atom from sp2 towards sp3. The presence of the nitro group, particularly at the para position, is crucial for stabilizing the negative charge that develops on the aromatic ring in the transition state and the Meisenheimer intermediate through resonance. The methyl group at the meta position has a weaker electronic effect but can still influence the charge distribution and the stability of the transition state.

Reaction Step System Calculated Gibbs Free Energy Barrier (kcal/mol)
Nucleophilic Addition2-methoxy-3-cyano-5-nitrothiophene + Pyrrolidine (B122466)19.0
Nucleophilic Addition2-methoxy-5-nitrothiophene + Pyrrolidine24.1
Nucleophilic AttackProteasome + Epoxomicin (B1671546)23.6

This table presents representative calculated energy barriers for nucleophilic attack in related systems to provide context for the potential energy barriers in reactions involving this compound.

Nucleofugality and Leaving Group Effects for Nitrophenyl Moieties

Nucleofugality, or the leaving group's ability to depart with the electron pair from the bond it shared with the reaction center, is a critical factor in determining the rate of a nucleophilic substitution reaction. In the context of reactions involving this compound, the 3-methyl-4-nitrophenoxide moiety can act as a leaving group.

Theoretical studies play a significant role in quantifying and understanding the factors that govern nucleofugality. The stability of the leaving group as an independent species is a primary determinant of its ability to depart. For the 3-methyl-4-nitrophenoxide anion, its stability is enhanced by the strong electron-withdrawing nitro group, which delocalizes the negative charge through resonance. The methyl group, being a weak electron-donating group, has a minor counteracting effect.

Computational methods can be used to calculate properties that correlate with nucleofugality, such as the pKa of the conjugate acid of the leaving group (3-methyl-4-nitrophenol), the electron affinity of the corresponding radical, and the energy of the bond being broken. Theoretical studies on the aminolysis of various substituted phenyl carbonates have shown that the nature of the substituents on the leaving group significantly impacts the reaction mechanism and the partitioning between different leaving groups when multiple are present. rsc.org

In a concerted SNAr mechanism, the breaking of the bond to the leaving group occurs simultaneously with the formation of the new bond to the nucleophile. In a stepwise mechanism, the leaving group departs from the Meisenheimer intermediate in the rate-determining or a subsequent fast step. The relative energy barriers for the departure of different leaving groups can be computationally evaluated to predict reaction outcomes.

Experimental and theoretical studies on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate have shown that the ratio of the departing nucleofuges is sensitive to the reaction conditions and can be predicted computationally. rsc.org These studies highlight that both thermodynamic (stability of the leaving group) and kinetic factors influence the observed product distribution.

Leaving Group Moiety Key Stabilizing Feature Expected Relative Nucleofugality
4-NitrophenoxideStrong resonance stabilization by the nitro groupHigh
3-NitrophenoxideResonance stabilization by the nitro groupModerate to High
3-Methyl-4-nitrophenoxideStrong resonance stabilization by the nitro group, slightly destabilized by the methyl groupHigh
PhenoxideNo strong electron-withdrawing groupLow

This table provides a qualitative comparison of the expected nucleofugality of related phenoxide leaving groups based on the electronic effects of their substituents.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational studies often model solvent effects using either implicit or explicit solvation models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include a number of individual solvent molecules in the calculation.

For SNAr reactions, the transition states and the Meisenheimer intermediate are highly polar and often charged. Therefore, polar solvents are generally expected to stabilize these species more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. Protic solvents, which can engage in hydrogen bonding, can further stabilize anionic species.

Computational studies have shown that for SNAr reactions, the choice of solvent can drastically affect the reaction rate and even the mechanism. rsc.org For example, a reaction favored in polar solvents with the ability to donate or accept hydrogen bonds might proceed through a different pathway in a nonpolar solvent.

Recent computational work has highlighted the limitations of implicit solvation models and the importance of including explicit solvent molecules in calculations to accurately predict reaction outcomes. researchgate.netchemrxiv.org A study on the SNAr reaction between sodium methoxide (B1231860) and 4-nitrobenzonitrile (B1214597) in DMSO found that implicit solvation models gave a qualitatively wrong picture of the free energy surface. researchgate.netchemrxiv.org When explicit DMSO molecules were included, it was found that entropy effects due to the solvent molecules significantly modified the reaction pathway and that the true nucleophile was a methanol-methoxide complex rather than a free methoxide anion. researchgate.netchemrxiv.org

In the case of reactions involving this compound, the polarity and hydrogen-bonding capability of the solvent would be expected to play a significant role. Polar aprotic solvents like DMSO and DMF are often used for SNAr reactions as they can effectively solvate the cationic counter-ion of the nucleophile, increasing its reactivity, while also stabilizing the charged intermediates and transition states. Computational modeling of these solvent effects is essential for a comprehensive understanding of the reaction dynamics.

Solvent Type Expected Effect on SNAr Reaction Rate Reason for the Effect
Polar Aprotic (e.g., DMSO, DMF)Significant rate enhancementStabilization of polar transition states and intermediates; increased nucleophile reactivity through solvation of the counter-ion.
Polar Protic (e.g., Ethanol, Water)Moderate rate enhancementStabilization of polar transition states and intermediates through hydrogen bonding; potential for decreased nucleophile reactivity due to solvation of the nucleophile.
Nonpolar (e.g., Toluene (B28343), Hexane)Significant rate decreasePoor stabilization of polar transition states and intermediates.

This table summarizes the general expected effects of different solvent types on the rate of SNAr reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data for (3-Methyl-4-nitrophenyl)(phenyl)methanone is not currently available in published literature.

Experimental ¹³C NMR data for this compound is not currently available in published literature.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound has not been reported.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not publicly available.

X-ray Crystallography and Solid-State Structural Analysis

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal packing and intermolecular interactions is unknown.

Without a determined crystal structure, the specific intermolecular interactions for this compound cannot be described.

Conformational Aspects in the Solid State

A detailed analysis of the solid-state conformation requires single-crystal X-ray diffraction data. Such an analysis for this compound would reveal precise bond lengths, bond angles, and, crucially, the dihedral angles between the two aromatic rings and the orientation of the nitro and methyl groups. In substituted benzophenones, the "twist" angle between the phenyl rings is a key conformational feature, influenced by both steric hindrance from substituents and intermolecular forces within the crystal lattice, such as packing effects and potential hydrogen bonds. Without a published crystal structure for this specific molecule, a discussion of its unique conformational properties in the solid state remains speculative.

Ultrafast Time-Resolved Spectroscopy

Femtosecond to Nanosecond Transient Absorption Spectroscopy

This technique tracks the evolution of photoexcited states with high time resolution. For a molecule like this compound, photoexcitation would likely populate an initial singlet excited state (S₁). Transient absorption spectroscopy would monitor the decay of this state and the rise of subsequent transient species. Key processes for related nitroaromatic and benzophenone (B1666685) compounds often include:

Intersystem Crossing (ISC): A rapid transition from the singlet (S₁) to a triplet excited state (T₁), which is characteristic of benzophenones.

Intramolecular Charge Transfer (ICT): The electron-withdrawing nitro group and the benzophenone core could facilitate a charge transfer state upon excitation.

Vibrational Relaxation and Solvation Dynamics: The spectra would also reveal how the excited molecule loses excess vibrational energy and how the surrounding solvent molecules rearrange.

To provide a thorough analysis, specific data including transient absorption spectra at various time delays (from femtoseconds to nanoseconds) and the kinetic traces at key wavelengths would be required. This would allow for the determination of lifetimes for each excited state and the elucidation of the complete relaxation pathway. No such studies have been published for this compound.

Time-Resolved Resonance Raman Spectroscopy

This method provides structural information about short-lived transient species by probing their vibrational modes. By tuning the laser to an electronic absorption band of an excited state (e.g., the T₁ state), the Raman signals of that state's vibrations are enhanced. For this compound, this would allow for the observation of changes in the vibrational frequencies of the C=O, C-N, and NO₂ groups in the excited state compared to the ground state. These frequency shifts provide direct insight into how the electron distribution and molecular geometry change upon excitation. The absence of such specific studies prevents a detailed discussion of the vibrational dynamics of its excited states.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

ESR spectroscopy is the definitive method for detecting and characterizing radical species, such as the radical anion that would be formed by the one-electron reduction of this compound. An ESR spectrum would provide:

g-factor: A characteristic value that helps identify the type of radical.

Hyperfine Coupling Constants (hfs): The interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H) splits the ESR signal into multiple lines. The magnitude of these splittings (the hfs constants) is exquisitely sensitive to the distribution of the unpaired electron's spin density across the molecule.

Analysis of the hyperfine structure would allow for the mapping of the spin density on the nitrogen atom of the nitro group and across both aromatic rings. No experimental ESR spectrum or calculated hyperfine coupling constants for the radical anion of this compound are currently available.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry is used to study the redox properties of a compound. A cyclic voltammogram for this compound would provide critical data on its reduction and oxidation processes. Specifically, the electrochemical reduction of the nitro group is expected to be a prominent feature. The data from such an experiment would include:

Reduction Potentials: The potential at which the nitro group is reduced to a radical anion and potentially further reduced in subsequent steps.

Reversibility: The relative currents of the forward (reduction) and reverse (oxidation) scans indicate the stability of the generated radical anion on the timescale of the experiment.

This information is fundamental for understanding the molecule's electron-accepting capabilities. However, no published cyclic voltammograms or specific reduction potential data for this compound could be located.

Photochemistry and Photophysical Processes

Photoexcitation and Excited-State Dynamics

Upon absorption of ultraviolet (UV) light, (3-Methyl-4-nitrophenyl)(phenyl)methanone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The initial excitation is typically a π → π* transition within the aromatic system or an n → π* transition localized on the carbonyl group. The presence of both a methyl and a nitro group on one of the phenyl rings introduces asymmetry and is expected to influence the energy and nature of the excited states.

The dynamics of the excited state are complex and involve several competing processes, including internal conversion, fluorescence, intersystem crossing to the triplet manifold, and photochemical reactions. The relative efficiencies of these pathways are highly dependent on the molecular environment, particularly the solvent.

Benzophenone (B1666685) and its derivatives are well-known for their high efficiency of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). This process is facilitated by spin-orbit coupling, which is relatively efficient for ketones. For benzophenone itself, the ISC quantum yield is near unity.

The presence of a nitro group can further enhance the rate of ISC. Nitroaromatic compounds are known to undergo rapid ISC, often on the picosecond timescale, due to the presence of the heavy atoms (nitrogen and oxygen) and the mixing of n,π* and π,π* states. Therefore, it is highly probable that this compound exhibits efficient and rapid intersystem crossing, populating the triplet state with a high quantum yield. The triplet state is expected to be of a mixed n,π* and π,π* character, with a significant charge-transfer contribution due to the nitro group.

The nature of the solvent can profoundly influence the excited-state dynamics of polar molecules like this compound). The polarity of the solvent can differentially stabilize the various excited states.

In nonpolar solvents, the lowest excited singlet state (S₁) is likely to be of n,π* character, similar to unsubstituted benzophenone. In polar solvents, however, π,π* states, particularly those with significant charge-transfer character, are stabilized to a greater extent. This can lead to a change in the ordering of the excited states, which in turn affects the rates of intersystem crossing and other deactivation processes. For instance, an increase in solvent polarity could lead to a red shift in the absorption and fluorescence spectra and may alter the triplet quantum yield. The charge-transfer nature of the excited state, enhanced by the nitro group, would be particularly sensitive to solvent polarity. nih.govresearchgate.net

Table 1: Expected Solvent Effects on the Photophysical Properties of this compound

Solvent PropertyExpected Effect on Absorption/EmissionExpected Effect on Excited State Dynamics
Increasing Polarity Red shift (bathochromic shift) in both absorption and fluorescence spectra due to stabilization of charge-transfer states.Potential change in the ordering of n,π* and π,π* states, influencing the rate and efficiency of intersystem crossing.
Protic Solvents Potential for hydrogen bonding interactions with the carbonyl and nitro groups, leading to further spectral shifts.Specific solvent-solute interactions could provide additional deactivation pathways, potentially lowering the fluorescence and triplet quantum yields.

Substitution Effects on Photophysical Properties

The photophysical properties of benzophenone are highly sensitive to the nature and position of substituents on the phenyl rings. The methyl group is a weak electron-donating group, while the nitro group is a strong electron-withdrawing group.

The combination of these substituents in this compound is expected to have a significant impact on its electronic structure and photophysical behavior compared to unsubstituted benzophenone. The electron-withdrawing nitro group will lower the energy of the π* orbitals, leading to a red shift in the π → π* absorption bands. The methyl group, being ortho to the nitro group and meta to the carbonyl linkage, will have a more subtle electronic effect but can influence the molecule's conformation.

The substitution pattern breaks the symmetry of the molecule, which can affect the transition probabilities and the lifetimes of the excited states. The strong dipole moment induced by the nitro group will also make the photophysical properties more sensitive to the solvent environment, as discussed in section 6.1.2.

Table 2: Summary of Expected Substituent Effects on the Photophysical Properties of Benzophenone

SubstituentPositionElectronic EffectExpected Impact on Photophysical Properties
-CH₃ 3- (meta)Weakly electron-donatingMinor electronic effect; may influence molecular conformation.
-NO₂ 4- (para)Strongly electron-withdrawingSignificant red shift in π → π* absorption; enhanced intersystem crossing rate; increased excited-state polarity.

Influence on Absorption Maxima and Electronic Transitions

The electronic absorption spectrum of benzophenone derivatives is characterized by transitions to different excited singlet states (S1, S2, etc.). The positions of the absorption maxima (λmax) and the nature of these electronic transitions are sensitive to the type and position of substituents on the aromatic rings.

For this compound, the absorption spectrum is expected to be a convolution of the transitions associated with the benzophenone core and the modifications induced by the methyl and nitro substituents. Generally, benzophenone exhibits a weak absorption band corresponding to the n → π* transition of the carbonyl group and more intense bands at shorter wavelengths due to π → π* transitions of the aromatic rings.

The nitro group, being a strong electron-withdrawing group, is known to cause a red-shift (bathochromic shift) in the absorption spectra of aromatic compounds. This is attributed to the stabilization of the excited state through charge-transfer interactions. nih.gov In substituted nitrobenzophenones, intramolecular charge transfer (CT) from the phenyl ring to the nitrophenyl moiety can occur, leading to the appearance of a new, broad absorption band at longer wavelengths. The methyl group, a weak electron-donating group, can further modulate these transitions, although its effect is generally less pronounced than that of the nitro group. researchgate.net

Computational studies on substituted benzophenones have shown that the nature and position of substituents influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the absorption wavelengths. researchgate.netresearchgate.net For nitro-substituted compounds, the LUMO is often localized on the nitro-containing ring, facilitating charge transfer upon excitation.

Table 1: Representative Absorption Characteristics of Substituted Benzophenones

CompoundSolventλmax (nm)Electronic Transition
BenzophenoneHexane~340n → π
BenzophenoneHexane~250π → π
4-NitrobenzophenoneVariousRed-shifted vs. Benzophenoneπ → π* and CT
This compound-Data not availableExpected π → π and CT*

Impact on Oscillator Strength and Luminescence Properties

The oscillator strength (f) is a dimensionless quantity that expresses the probability of an electronic transition. Transitions with high oscillator strengths are more intense. For benzophenone, the n → π* transition has a low oscillator strength, resulting in a weak absorption band. The π → π* transitions, on the other hand, have significantly higher oscillator strengths.

The introduction of a nitro group can influence the oscillator strengths of the various transitions. While it promotes charge-transfer character, which can enhance the intensity of certain bands, it is also known to be a strong quencher of fluorescence. Nitroaromatic compounds are notorious for their low fluorescence quantum yields due to efficient intersystem crossing (ISC) to the triplet state and other non-radiative decay pathways. nih.gov

Benzophenone itself is a classic phosphor with a high intersystem crossing efficiency. nih.gov Upon excitation, it rapidly populates the triplet state, which is responsible for its characteristic phosphorescence at low temperatures. The presence of a nitro group is expected to further enhance the rate of intersystem crossing, leading to even lower fluorescence quantum yields for this compound.

The luminescence properties, therefore, are likely to be dominated by phosphorescence rather than fluorescence. However, many nitroaromatic compounds are non-luminescent or very weakly luminescent even at low temperatures, as the triplet state is efficiently deactivated through non-radiative processes. The exact luminescence behavior would depend on the interplay of the electronic effects of both the methyl and nitro groups and the surrounding environment. Studies on nitro-stilbene derivatives incorporating benzophenone moieties have shown that the emission properties are highly solvent-dependent, with stronger emission observed in non-polar solvents. nih.govresearchgate.net

Table 2: Representative Luminescence Properties of Substituted Benzophenones

CompoundLuminescence TypeQuantum Yield (Φ)Lifetime (τ)
BenzophenonePhosphorescenceHigh (in rigid media)ms range
Nitro-substituted aromaticsGenerally non-fluorescentVery low-
This compoundData not availableExpected to be very low-

Derivatives and Analogs: Synthesis and Advanced Research

Design Principles for Novel Derivatives

The rational design of new derivatives based on the methanone (B1245722) core is guided by established principles aimed at achieving specific functionalities. These strategies include combining distinct pharmacophores to create hybrid molecules and engineering the electronic landscape of the molecule to control its properties.

Molecular hybridization is a design strategy that combines two or more different pharmacophores or bioactive moieties into a single hybrid molecule. The goal is to create a new chemical entity with a modified or enhanced activity profile, potentially acting on multiple biological targets. In the context of benzophenone (B1666685) derivatives, this approach has been effectively used to develop novel compounds.

A prominent example is the hybridization of the benzophenone backbone with a thiazole (B1198619) nucleus. This strategy aims to merge the known biological activities of both scaffolds to produce potent anti-inflammatory agents. The design rationale involves linking the benzophenone structure to a thiazole ring, often with an additional substituted aromatic ring, to explore potential synergistic effects and interactions with biological targets like cyclooxygenase (COX) isoenzymes.

Table 1: Examples of Molecular Hybridization in Benzophenone Derivatives

Hybrid Structure Component 1 Component 2 Target Application Reference
Benzophenone-Thiazole Hybrids Benzophenone Thiazole Anti-inflammatory ,

Designing molecules with specific electronic properties is crucial for applications in materials science, particularly for organic light-emitting diodes (OLEDs). The Donor-Acceptor (D-A) principle is a key strategy where an electron-donating moiety (the donor) is linked to an electron-withdrawing moiety (the acceptor). This arrangement facilitates intramolecular charge transfer, influencing the molecule's photophysical properties.

Benzophenone and its derivatives are effective electron acceptors due to the electron-withdrawing nature of the carbonyl group. In the design of advanced materials, the benzophenone core is often combined with potent electron donors, such as carbazole (B46965) and its derivatives (e.g., bicarbazole). The resulting twisted D-A structures can exhibit desirable properties like high photoluminescence quantum yields and thermal stability, making them suitable as emitters in OLEDs. The specific arrangement and the nature of the donor and acceptor groups can be fine-tuned to control the emission color and efficiency of the material.

Synthetic Pathways to Substituted Methanone Derivatives

The synthesis of diverse methanone derivatives relies on a range of established and innovative organic reactions. These pathways allow for the precise incorporation of various functional groups and heterocyclic systems, as well as the controlled placement of substituents like nitro and methyl groups on the aromatic rings.

Heterocyclic rings are integral components of many pharmacologically active molecules. Their incorporation into the benzophenone scaffold is a common strategy to create novel derivatives with diverse biological activities.

Thiazole Derivatives: Thiazoles can be synthesized through various methods, with the Hantzsch thiazole synthesis being a classic example. More contemporary methods involve one-pot, multicomponent reactions, often under microwave irradiation or using green catalysts to improve efficiency and yields. For instance, 2-aminothiazoles can be prepared from the reaction of α-diazoketones and thiourea (B124793) in the presence of PEG-400. Another approach involves the reaction of α-bromoketone derivatives with heterocyclic amines or thiosemicarbazone derivatives.

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is typically synthesized from acid hydrazides. A common pathway involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride. Alternatively, N-acyl hydrazones can undergo oxidative cyclization, for example, using chloramine-T under microwave irradiation, to form 2,5-disubstituted 1,3,4-oxadiazoles.

Pyrazole Derivatives: The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. This foundational method, first reported by Knorr, remains a straightforward approach to polysubstituted pyrazoles. Modern variations include multicomponent reactions that utilize aldehydes, hydrazines, and β-diketones under solvent-free conditions or microwave irradiation to efficiently produce fully substituted pyrazoles.

Table 2: Selected Synthetic Methods for Heterocyclic Methanone Derivatives

Heterocycle Key Reactants Common Reagents/Conditions Reference
Thiazole α-Haloketones, Thioamides/Thiourea Hantzsch Synthesis
Thiosemicarbazones, α-Bromoketones Dioxane, Triethylamine
Oxadiazole Acid Hydrazides, Carboxylic Acids POCl₃ (Dehydrating agent)
N-Acyl Hydrazones Chloramine-T, Microwave
Pyrazole 1,3-Diketones, Hydrazines Cyclocondensation

The introduction and positioning of functional groups like nitro (NO₂) and methyl (CH₃) on the benzophenone aromatic rings are critical for modulating the molecule's properties. These substituents influence the electronic distribution and steric profile, which in turn affects reactivity and biological interactions.

The synthesis of (3-Methyl-4-nitrophenyl)(phenyl)methanone itself involves the presence of these two key functional groups. The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. For example, in 1-methyl-2-quinolone, nitration occurs sequentially at the 6-, 3-, and 8-positions, demonstrating regiochemical control. Alternative methods for synthesizing nitroaromatics include the palladium-catalyzed transformation of aryl chlorides or triflates.

The methyl group is a simple alkyl substituent. While it might be present in a starting material (e.g., m-toluoyl chloride for the synthesis of a 3-methylbenzophenone (B1359932) derivative), it can also be introduced via reactions such as the Friedel-Crafts alkylation, which uses an alkyl halide and a Lewis acid catalyst. The placement of the methyl group also influences the regioselectivity of subsequent reactions, such as nitration.

Structure-Reactivity Relationships in Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity or properties is a cornerstone of their scientific investigation. Altering the molecular architecture, even subtly, can lead to significant changes in their chemical behavior and functional characteristics.

For instance, in Donor-Acceptor systems, the nature and length of alkyl sidechains attached to the donor moiety can influence solubility, film-forming properties, and glass-transition temperatures without drastically altering the core electronic properties. The twisted geometry between the donor and acceptor units is crucial for preventing intermolecular interactions that can quench fluorescence, thereby enhancing the efficiency of OLEDs.

In the context of biologically active compounds, the type and position of substituents on the heterocyclic or phenyl rings are critical. For thiazole derivatives, the presence of electron-donating groups on an attached phenyl ring has been linked to cytotoxic and immunomodulatory potentials. Similarly, for nitrophenylpiperazine derivatives, the incorporation of an indole (B1671886) moiety was found to significantly enhance tyrosinase inhibitory activity. These findings highlight that specific structural features are directly correlated with biological function, guiding the design of more potent and selective agents. The electronic effects of the nitro group (strongly electron-withdrawing) and the methyl group (weakly electron-donating) in the parent compound also play a fundamental role in defining the reactivity of the aromatic rings and the carbonyl group toward nucleophilic or electrophilic attack.

Advanced Modification Reactions for Derivatives (e.g., Late-Stage Difluoromethylation)

Late-stage functionalization (LSF) represents a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late point in their synthesis. This approach circumvents the need for lengthy, de novo synthetic routes when exploring structure-activity relationships. Among LSF techniques, late-stage difluoromethylation has emerged as a particularly valuable tool. The difluoromethyl group (–CF2H) is recognized as a unique bioisostere of hydroxyl (–OH), thiol (–SH), or aminomethyl (–CH2NH2) functionalities. Its introduction can favorably modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by acting as a lipophilic hydrogen bond donor. mdpi.comnih.govrsc.orgresearchgate.net

For derivatives of this compound, which possess a benzophenone scaffold, late-stage difluoromethylation offers a direct path to novel analogs with potentially enhanced biological or material properties. The reaction typically proceeds via a radical-mediated C–H functionalization, allowing for the direct replacement of a hydrogen atom on one of the aromatic rings with a –CF2H group. rsc.org This transformation is often achieved under mild conditions using visible-light photocatalysis, which offers high functional group tolerance, a critical consideration given the presence of a reducible nitro group and an oxidizable methyl group in the parent structure. mdpi.comnih.govsemanticscholar.org

The general mechanism involves the generation of a difluoromethyl radical (•CF2H) from a stable precursor. This radical species then adds to one of the aromatic rings of the benzophenone derivative. Subsequent oxidation of the resulting radical intermediate restores aromaticity and yields the final difluoromethylated product. The regioselectivity of the addition is influenced by the electronic properties of the substituents on the aromatic rings. mdpi.com

A variety of reagents have been developed to serve as effective sources of the difluoromethyl radical under different catalytic conditions. These reagents are designed to be stable and to release the •CF2H radical upon activation by light, heat, or a chemical initiator. rsc.orgresearchgate.net The choice of reagent and catalyst system is crucial for achieving high efficiency and selectivity.

Reagent NameCommon AbbreviationActivation Method
Zinc difluoromethanesulfinateDFMSOxidative generation (e.g., with TBHP)
Sodium difluoromethanesulfinateNaSO2CF2HPhotocatalysis (Oxidative Quench Cycle)
BromodifluoromethaneHCF2BrPhotocatalysis (Reductive Quench Cycle)
(Phenylsulfonyl)difluoromethyltrimethylsilanePhSO2CF2SiMe3Nucleophilic activation / Radical generation
Difluoroacetic AcidDecarboxylation (e.g., via photoredox catalysis)

The application of this methodology to a derivative of this compound would involve reacting the substrate with a •CF2H precursor in the presence of a suitable photocatalyst and a light source. The reaction's outcome, particularly the position of the new difluoromethyl group, would depend on the complex interplay between the directing effects of the existing methyl, nitro, and benzoyl substituents. Radical aromatic substitutions can often lead to a mixture of isomers, though specific catalytic systems can favor certain positions. nih.gov

Below is an illustrative table detailing a hypothetical late-stage difluoromethylation reaction on a generalized benzophenone substrate, representative of the derivatives of the title compound.

SubstrateReagent/CatalystConditionsPotential Product(s) & Representative Yield
(Generic Substituted Benzophenone)NaSO2CF2H / Ir(ppy)3Blue LED light, DMSO, Room Temp.Mixture of ortho-, meta-, and para-difluoromethylated isomers (Yield: 40-70%)
(Generic Substituted Benzophenone)HCF2Br / Ru(bpy)3Cl2Visible Light, Acetonitrile, Hantzsch EsterMixture of difluoromethylated isomers with varying regioselectivity (Yield: 35-65%)

Research in this area continues to focus on developing more selective and efficient catalytic systems to control the exact placement of the difluoromethyl group, thereby maximizing the potential for creating derivatives with superior properties. nih.govnih.gov The ability to perform such modifications on complex scaffolds like this compound without requiring multi-step synthesis underscores the transformative potential of late-stage functionalization in modern chemical research.

Applications in Advanced Materials Science

Materials for Organic Light-Emitting Diodes (OLEDs)

The benzophenone (B1666685) core is a recognized structural motif in the design of materials for organic light-emitting diodes (OLEDs). Its electron-accepting nature makes it a suitable building block for creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. These materials are often employed as emitters or hosts in the emissive layer of an OLED device.

Specifically, benzophenone derivatives have been explored for use in Thermally Activated Delayed Fluorescence (TADF) emitters. The benzophenone unit can facilitate efficient intersystem crossing (ISC) from the singlet to the triplet state. In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for reverse intersystem crossing (RISC) from the triplet back to the singlet state, harvesting triplet excitons for light emission and enhancing the device's internal quantum efficiency.

Development of Specialized Dyes and Pigments

Benzophenone derivatives can serve as key intermediates in the synthesis of certain classes of organic pigments and dyes. The robust aromatic structure provides a stable scaffold that can be chemically modified to create larger, conjugated systems responsible for color.

The synthesis pathway for a pigment might involve using (3-Methyl-4-nitrophenyl)(phenyl)methanone as a starting material. The reactive sites on this molecule, including the aromatic rings and the nitro group, offer avenues for further chemical reactions. For instance, the nitro group can be reduced to an amino group (-NH2), which is a versatile functional group for building chromophores. An amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and important class of colorants.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzophenones, often relying on classical Friedel-Crafts acylation, is frequently associated with the use of stoichiometric amounts of Lewis acid catalysts and halogenated solvents, posing environmental concerns. researchgate.netacs.org Future research is poised to pivot towards greener, more sustainable synthetic routes.

Key areas of exploration include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or clays, could offer a recyclable and more environmentally benign alternative to traditional Lewis acids. researchgate.net These catalysts can simplify product purification and minimize corrosive waste streams.

Photocatalysis: Leveraging light to drive chemical reactions is a rapidly growing field. frontiersin.orgresearchgate.net The development of photocatalytic methods for the synthesis of benzophenones, potentially using novel photosensitizers, could lead to milder reaction conditions and unique selectivities. chemrxiv.org

Biocatalysis: The use of enzymes to catalyze the formation of (3-Methyl-4-nitrophenyl)(phenyl)methanone represents a frontier in green chemistry. Engineered enzymes could offer high regio- and enantioselectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for seamless scale-up. Integrating sustainable catalytic methods within flow systems could pave the way for highly efficient and automated production.

A comparative overview of potential synthetic methodologies is presented in Table 1.

MethodologyCatalyst TypePotential AdvantagesKey Research Challenges
Green Friedel-Crafts Solid Acids (e.g., Zeolites, Montmorillonite Clay)Recyclable catalyst, reduced waste, milder conditions. researchgate.netacs.orgCatalyst deactivation, substrate scope limitations.
Photocatalysis Photosensitizers (e.g., Benzophenone (B1666685) itself, organic dyes)Use of light as a renewable energy source, mild reaction conditions. chemrxiv.orgunipd.itCatalyst stability, quantum yield optimization.
Biocatalysis Engineered Enzymes (e.g., Synthases)High selectivity, aqueous reaction media, biodegradable catalyst. nih.govEnzyme stability and cost, limited substrate scope.

Advanced Mechanistic Investigations via Computational and Spectroscopic Techniques

A detailed understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, future research will likely employ a synergistic approach combining computational and spectroscopic techniques.

Density Functional Theory (DFT) Studies: DFT calculations can provide invaluable insights into the electronic structure of reactants, transition states, and intermediates. nih.govresearchgate.net This can help elucidate the reaction pathway, predict regioselectivity, and understand the role of catalysts at a molecular level. researchgate.net For instance, DFT could be used to model the acylation of 2-nitrotoluene, clarifying the directing effects of the methyl and nitro groups.

In-situ Spectroscopy: Techniques such as in-situ FTIR and Raman spectroscopy can be used to monitor the reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. This data can be used to validate and refine computational models.

Kinetic Isotope Effect Studies: The use of isotopically labeled starting materials can help to pinpoint the rate-determining step of the reaction, providing crucial details about the mechanism of bond formation.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The this compound scaffold presents numerous opportunities for the creation of a diverse library of derivatives with potentially valuable properties. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating this discovery process.

Future efforts in this area could involve:

Parallel Synthesis: The use of automated synthesis platforms to rapidly generate a large number of analogues by systematically varying the substituents on the phenyl rings.

Development of Screening Assays: The design of efficient assays to screen the synthesized library for desired properties, such as biological activity, photophysical characteristics, or catalytic performance.

Structure-Activity Relationship (SAR) Studies: The data generated from HTS can be used to build SAR models, which can guide the design of next-generation derivatives with improved properties.

A hypothetical workflow for the discovery of new derivatives is outlined in Table 2.

StageTechniqueObjectiveExpected Outcome
Library Generation Combinatorial ChemistrySynthesize a diverse set of analogues of this compound.A library of novel compounds with systematic structural variations.
Primary Screening High-Throughput Screening (HTS)Rapidly assess the library for a specific activity (e.g., enzyme inhibition, fluorescence).Identification of "hit" compounds with promising activity.
Hit Validation Dose-Response AssaysConfirm the activity of the "hit" compounds and determine their potency.Validated hits with quantitative activity data.
SAR Analysis Computational ModelingCorrelate the structural features of the active compounds with their activity.A predictive model to guide the design of more potent derivatives.

Integration of Multiscale Computational Methods in Compound and Derivative Design

The integration of computational methods across different scales, from the quantum mechanical to the macroscopic, is becoming increasingly important in chemical research. digitellinc.com For this compound and its derivatives, a multiscale modeling approach could provide a comprehensive understanding of their properties and behavior.

This could entail:

Quantum Mechanics (QM): To calculate the fundamental electronic properties of the molecule, such as its geometry, charge distribution, and spectroscopic characteristics.

Molecular Dynamics (MD): To simulate the behavior of the molecule in different environments, such as in solution or in a biological system, providing insights into its conformational dynamics and interactions.

Quantitative Structure-Activity Relationship (QSAR): To develop statistical models that correlate the structural features of a series of compounds with their biological activity or other properties. nih.govresearchgate.netmdpi.com These models can then be used to predict the properties of new, unsynthesized compounds. mdpi.com

Expanding Applications in Emerging Technologies and Interdisciplinary Research

The unique combination of a photosensitive benzophenone core and a nitroaromatic system suggests that this compound and its derivatives could find applications in a variety of emerging technologies.

Potential areas for future interdisciplinary research include:

Materials Science: The incorporation of this compound into polymers could lead to new materials with interesting photophysical properties, such as photo-responsive polymers or materials for optical data storage.

Organic Electronics: The electron-withdrawing nature of the nitro group and the conjugated system of the benzophenone core could make this compound a candidate for use as an electron-transporting material in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Medicinal Chemistry: Benzophenone derivatives have been explored for a wide range of biological activities. mq.edu.aumq.edu.au Future research could investigate the potential of this compound derivatives as, for example, enzyme inhibitors or photodynamic therapy agents.

The exploration of these future research directions will not only deepen our understanding of this compound but also contribute to the broader advancement of chemical science and technology.

Q & A

Q. Basic Research Focus :

  • IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1660–1680 cm⁻¹, while nitro (NO₂) asymmetric/symmetric stretches occur at ~1520 and 1340 cm⁻¹ . Methyl groups show C-H bending near 1380 cm⁻¹.
  • ¹H-NMR : Aromatic protons adjacent to nitro and methyl groups resonate as doublets (δ 7.8–8.2 ppm for nitro; δ 2.4–2.6 ppm for methyl). Coupling constants differentiate para/meta substitution .

Advanced Consideration :
13C-NMR and 2D-COSY can resolve overlapping signals in crowded aromatic regions. For example, the ketone carbon typically appears at ~195–200 ppm, while nitrated carbons deshield to ~145–150 ppm .

What computational methods are used to predict the electronic properties of this compound?

Advanced Research Focus :
Density Functional Theory (DFT) with Gaussian software (B3LYP/6-31G* basis set) optimizes geometry and calculates frontier molecular orbitals. Key findings include:

  • HOMO-LUMO gap : The nitro group reduces the gap (~4.5 eV), enhancing electrophilicity .
  • Electrostatic potential maps : Nitro and methyl groups create localized charge regions, influencing reactivity in cross-coupling reactions .

How does the methyl-nitro substitution pattern affect the compound’s stability under thermal or photolytic conditions?

Q. Advanced Research Focus :

  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~200°C. The electron-withdrawing nitro group destabilizes the ketone under heat .
  • Photolytic degradation : UV-Vis studies indicate λmax at ~290 nm; nitro groups promote radical formation under UV light, requiring storage in amber vials .

What biological activity assays are suitable for evaluating this compound?

Q. Basic Research Focus :

  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro groups often enhance activity via redox cycling .
  • Biofilm inhibition : Crystal violet staining quantifies biofilm biomass reduction in Candida albicans .

Advanced Consideration :
ADMET predictions (e.g., SwissADME) assess pharmacokinetics. The compound’s logP (~3.2) suggests moderate blood-brain barrier penetration .

How can reaction mechanisms for nitration and methylation be validated experimentally?

Q. Advanced Research Focus :

  • Isotopic labeling : ¹⁵N-labeled nitric acid traces nitro-group incorporation via mass spectrometry .
  • Kinetic isotope effects : Deuterated methyl precursors (e.g., CD₃-) reveal rate-determining steps in methylation .

What purification techniques are effective for isolating this compound?

Q. Basic Research Focus :

  • Recrystallization : Use heptane or ethanol/water mixtures (melting point: ~137°C) .
  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent separates nitro-containing byproducts .

How do substituent positions (3-methyl vs. 4-nitro) influence electronic interactions in related methanones?

Advanced Research Focus :
Comparative cyclic voltammetry shows:

  • Nitro groups increase reduction potentials (−0.8 V vs. Ag/AgCl), while methyl groups donate electrons (+0.2 V shift) .
  • Hammett constants (σm for methyl = −0.07; σp for nitro = +1.27) predict additive effects on reactivity .

What catalytic systems improve selectivity in synthesizing polysubstituted methanones?

Q. Advanced Research Focus :

  • Palladium/copper bimetallic systems : Enhance cross-coupling efficiency for aryl-aryl bonds (e.g., Suzuki-Miyaura) .
  • Phase-transfer catalysts : Crown ethers stabilize nitro intermediates in biphasic reactions .

How can solvent polarity and proticity be optimized for large-scale synthesis?

Q. Basic Research Focus :

  • Solvent screening : Acetonitrile/water (1:1) improves nitro-group solubility, while DMF enhances ketone stability .
  • Green chemistry alternatives : Ethanol/water mixtures reduce toxicity without compromising yield (~75% vs. 82% in acetonitrile) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.